尿素-13C,15N2

概要

説明

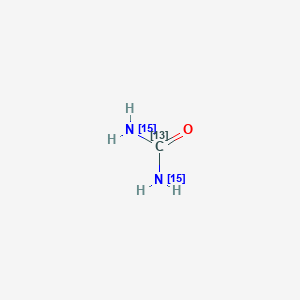

Urea-13C,15N2 is a stable isotope-labeled compound of urea, where the carbon and nitrogen atoms are isotopically enriched with carbon-13 and nitrogen-15, respectively. This compound is widely used in various scientific research fields due to its unique isotopic labeling, which allows for detailed studies in metabolic pathways, molecular interactions, and reaction mechanisms.

科学的研究の応用

Urea-13C,15N2 has a wide range of applications in scientific research, including:

Chemistry: Used as a tracer in reaction mechanism studies and to investigate isotopic effects in chemical reactions.

Biology: Employed in metabolic studies to trace nitrogen and carbon pathways in biological systems.

Medicine: Utilized in diagnostic tests, such as the urea breath test for Helicobacter pylori detection, where the isotopic labeling allows for precise measurement of metabolic products.

Industry: Applied in the development of new materials and catalysts, where isotopic labeling helps in understanding the interaction of molecules at the atomic level.

作用機序

Target of Action

The primary target of Urea-13C,15N2 is the enzyme urease , which is associated with Helicobacter pylori in the human stomach . This bacterium is linked to various upper gastrointestinal disorders such as gastritis, gastric and peptic ulcers, stomach cancer, and gastric mucosa-associated lymphoid-tissue (MALT) lymphoma .

Mode of Action

Urea-13C,15N2 interacts with its target, urease, by being broken down into ammonium and carbon dioxide . This cleavage of urea is evidence of the presence of H. . The presence of urease and the products of urea cleavage in the stomach indicate that H. pylori bacteria are present .

Biochemical Pathways

Urea-13C,15N2 follows the same metabolic pathway as regular urea . After urease breaks down urea into ammonium and carbon dioxide, glutamate dehydrogenase converts the ammonium into glutamate . Meanwhile, carbonic anhydrase converts the carbon dioxide into bicarbonate .

Pharmacokinetics

The pharmacokinetics of Urea-13C,15N2 involves its absorption into the blood and exhalation in the breath after it is swallowed by the patient . If gastric urease from H. pylori is present, urea is split to form CO2 and NH3 at the interface between the gastric epithelium and lumen, and 13CO2 is absorbed into the blood and exhaled in the breath . Exhaled breath samples can then be collected and measured for the presence of radioactivity .

Result of Action

The result of Urea-13C,15N2’s action is the detection of H. pylori infection and the monitoring of post-treatment for its eradication . The presence of 13CO2 in exhaled breath samples indicates the presence of H. pylori .

生化学分析

Biochemical Properties

Urea-13C,15N2 interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . The nature of these interactions is complex and involves tracking the movement of the labeled carbon and nitrogen atoms within the Urea-13C,15N2 molecule as it undergoes various biochemical reactions .

Cellular Effects

Urea-13C,15N2 has significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Urea-13C,15N2 involves its effects at the molecular level . It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of Urea-13C,15N2 change over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Urea-13C,15N2 vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Urea-13C,15N2 is involved in various metabolic pathways . It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

Urea-13C,15N2 is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of Urea-13C,15N2 and its effects on activity or function are complex . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Urea-13C,15N2 typically involves the reaction of isotopically labeled ammonia (15NH3) with isotopically labeled carbon dioxide (13CO2) under controlled conditions. The reaction can be represented as follows:

15NH3+13CO2→H215N13CO15NH2

This reaction is carried out under high pressure and temperature to facilitate the formation of the urea compound. The purity and isotopic enrichment of the starting materials are crucial to ensure the desired isotopic composition of the final product.

Industrial Production Methods

In an industrial setting, the production of Urea-13C,15N2 follows a similar synthetic route but on a larger scale. The process involves the use of high-pressure reactors and precise control of reaction conditions to achieve high yields and purity. The isotopically labeled ammonia and carbon dioxide are sourced from specialized suppliers to ensure consistent isotopic enrichment.

化学反応の分析

Types of Reactions

Urea-13C,15N2 undergoes various chemical reactions, including:

Hydrolysis: Urea-13C,15N2 can be hydrolyzed in the presence of water to form isotopically labeled ammonia and carbon dioxide.

Oxidation: Under oxidative conditions, Urea-13C,15N2 can be converted to isotopically labeled carbon dioxide and nitrogen oxides.

Substitution: Urea-13C,15N2 can participate in substitution reactions where one or both of the nitrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Hydrolysis: Water, acidic or basic conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

Hydrolysis: Isotopically labeled ammonia (15NH3) and carbon dioxide (13CO2).

Oxidation: Isotopically labeled carbon dioxide (13CO2) and nitrogen oxides (15NOx).

Substitution: Various substituted urea derivatives depending on the reagents used.

類似化合物との比較

Similar Compounds

Urea-13C: Labeled only with carbon-13.

Urea-15N2: Labeled only with nitrogen-15.

Urea-d4: Deuterium-labeled urea.

Uniqueness

Urea-13C,15N2 is unique due to its dual isotopic labeling, which provides more detailed information in studies involving both carbon and nitrogen metabolism. This dual labeling allows for simultaneous tracking of carbon and nitrogen atoms in complex biochemical pathways, making it a valuable tool in various research fields.

生物活性

Urea-13C,15N2 is a stable isotope-labeled compound that has gained attention in various fields of biological research, particularly in metabolic studies and imaging techniques. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Urea-13C,15N2 is a modified form of urea where carbon and nitrogen isotopes are replaced with their heavier counterparts. The molecular formula is , and it is primarily used as a tracer in metabolic studies due to its unique isotopic signature.

Urea itself plays a critical role in nitrogen metabolism and is a key component in the urea cycle, which detoxifies ammonia in the liver. The incorporation of stable isotopes allows researchers to trace metabolic pathways and quantify the dynamics of nitrogen metabolism in various biological systems.

1. Metabolic Studies

Urea-13C,15N2 has been utilized in numerous studies to evaluate metabolic processes. Its isotopic labeling enables precise tracking of nitrogen flow through metabolic pathways, providing insights into how organisms utilize nitrogen sources.

Case Study: Metabolism in Cancer Research

- A study involving hyperpolarized [1-13C]pyruvate and [13C,15N2]urea demonstrated its utility in assessing tumor metabolism and perfusion simultaneously. The study revealed that while pyruvate reflects glycolytic activity, urea serves as an inert marker for blood flow and tissue perfusion, crucial for understanding tumor microenvironments .

2. Clinical Imaging Techniques

The combination of Urea-13C,15N2 with advanced imaging techniques such as Magnetic Resonance Imaging (MRI) has shown promise in clinical settings. For instance, the dual-probe hyperpolarized MRI technique using Urea-13C,15N2 allows for simultaneous assessment of metabolic activity and perfusion in tissues.

Table 1: Imaging Techniques Using Urea-13C,15N2

Biological Activity Insights

Research has shown that Urea-13C,15N2 can provide valuable information about metabolic health and disease states:

- Antimicrobial Activity : Investigations into its potential antimicrobial properties have indicated that it may influence microbial community structures when used as a tracer in ecological studies .

- Impact on Diabetes : Studies focusing on pancreatic beta-cell function have utilized Urea-13C,15N2 to elucidate mechanisms underlying insulin secretion and action .

Safety Profile

Preclinical studies have established a favorable safety profile for Urea-13C,15N2 when used in animal models. The FDA has approved its investigational use in human studies, highlighting its potential for clinical applications without significant adverse effects .

特性

IUPAC Name |

bis(15N)(azanyl)(113C)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4N2O/c2-1(3)4/h(H4,2,3,4)/i1+1,2+1,3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSQUKJJJFZCRTK-VMIGTVKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13C](=O)([15NH2])[15NH2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80973642 | |

| Record name | (~13~C,~15~N_2_)Carbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80973642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

63.035 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58069-83-3 | |

| Record name | Urea-13C-15N2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58069-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (~13~C,~15~N_2_)Carbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80973642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is the synthesis of Urea-13C,15N2 important for analytical chemistry?

A1: The synthesis of stable isotope-labeled compounds like Urea-13C,15N2 is crucial for analytical chemistry, particularly in the field of food safety. [, ] As described in the research, this compound enables the accurate detection and quantification of nitrofurazone in feed and food. [] This is because the unique isotopic signature of Urea-13C,15N2 allows it to be distinguished from naturally occurring urea. When used in analytical techniques like mass spectrometry, this allows researchers to precisely track the presence and concentration of nitrofurazone.

Q2: What synthetic approach is used to produce Urea-13C,15N2?

A2: The research highlights a method for synthesizing Urea-13C,15N2 utilizing a reaction between carbon monoxide and ammonia in the presence of sulfur. [] This method allows for the specific incorporation of the desired isotopes (Carbon-13 and Nitrogen-15) into the urea molecule. This controlled synthesis is essential for creating a standard with a known isotopic composition, which is then used for accurate quantification in analytical applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。